molecular formula C19H15ClN4O2S B2465472 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile CAS No. 903865-65-6

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile

Cat. No. B2465472
CAS RN: 903865-65-6
M. Wt: 398.87
InChI Key: DEIWZHKHOPLXRE-UHFFFAOYSA-N
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Description

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a chemical compound that has been extensively studied for its potential in scientific research. This compound is also known as CBP501 and has shown promising results in various research areas, including cancer treatment, neuroprotection, and drug delivery.

Scientific Research Applications

Allosteric Enhancer Activity

The compound has been studied for its potential as an allosteric enhancer of the A1 adenosine receptor. Research indicates that the nature of substituents on the phenyl ring tethered to the piperazine exerts a significant influence on the allosteric enhancer activity. Particularly, derivatives with 4-chlorophenyl and 4-trifluoromethyl substituents have been found to be highly active in binding and functional cAMP studies (Romagnoli et al., 2008).

Antimicrobial Properties

Compounds related to 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile have been synthesized and assessed for antimicrobial activities. Several newly synthesized compounds showed good or moderate activities against test microorganisms, indicating potential applications in antimicrobial drug development (Bektaş et al., 2007).

Imaging Applications

A study focused on the synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives, including a structure related to 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile, for potential use as PET radioligands for imaging 5-HT1AR. The overall synthesis time was efficient, and the radiochemical purity was high, suggesting potential applications in medical imaging (Gao et al., 2012).

properties

IUPAC Name

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c20-14-4-1-3-13(11-14)18(25)23-6-8-24(9-7-23)19-15(12-21)22-17(26-19)16-5-2-10-27-16/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIWZHKHOPLXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CS3)C#N)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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